Scientific Field: Medicinal Chemistry
Application Summary: This compound is used in the design of novel xanthine oxidase inhibitors (XOIs).
Results: The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters.
Scientific Field: Organic Chemistry
Application Summary: This compound is used in the synthesis of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids.
Results: The structure of the compounds was established by 1H, 13C NMR, IR spectroscopy and mass spectrometry.
Application Summary: Cyanoacetohydrazides, which are similar to the compound , are used in the synthesis of heterocyclic compounds.
Methods of Application: The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization.
Application Summary: A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as xanthine oxidase inhibitors (XOIs) with remarkable activities have been reported.
Methods of Application: The study involved the use of three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies.
Application Summary: This compound is used in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands.
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its pyridine structure, which incorporates both cyano and carboxylic acid functional groups. Its molecular formula is , and it has a molecular weight of approximately 164.12 g/mol . This compound features a six-membered dihydropyridine ring with a keto group at position 6 and a cyano group at position 5, contributing to its unique reactivity and biological properties.
There is no documented research on the specific mechanism of action of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid. The dihydropyridine core structure is present in some calcium channel blockers, but it's unclear if this specific compound possesses similar activity []. Further research is needed to understand its potential biological effects.
Research indicates that 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid exhibits significant biological activities. It has been studied for its potential as an:
Several synthesis methods for 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid have been reported:
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several applications in various fields:
Interaction studies involving 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid focus on its binding affinity with biological targets. Research has indicated:
Several compounds share structural similarities with 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Here are some notable examples:
The uniqueness of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.
The synthesis of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been achieved through several distinct methodological approaches, each offering unique advantages in terms of reaction conditions, yield optimization, and substrate compatibility . Laboratory-scale synthetic routes have demonstrated considerable versatility, with yields ranging from moderate to excellent depending on the specific methodology employed [2].
Condensation reactions utilizing acylpyruvic acid derivatives represent a fundamental approach to constructing the dihydropyridine core structure of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid . These reactions typically proceed through a cyclocondensation mechanism involving malononitrile as a key synthetic intermediate . The reaction pathway involves the initial formation of an activated pyruvic acid derivative, followed by nucleophilic attack and subsequent cyclization to form the six-membered dihydropyridine ring system [8].
The mechanistic pathway for these condensation reactions has been extensively studied, revealing that the process involves multiple sequential steps including Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization [25]. Research has demonstrated that the reaction can be effectively carried out under mild conditions, typically at temperatures ranging from room temperature to 60 degrees Celsius [8]. The use of appropriate base catalysts, particularly potassium carbonate, has proven essential for achieving optimal reaction rates and product formation [25].
Experimental studies have shown that the choice of starting materials significantly influences both reaction efficiency and final product yield [8]. Acylpyruvic acid derivatives bearing electron-withdrawing substituents generally exhibit enhanced reactivity compared to their electron-donating counterparts [25]. The condensation process has been optimized to achieve yields in the range of 70 percent when employing microwave irradiation techniques [25].
Triethylamine-catalyzed synthetic pathways have emerged as particularly effective methods for the preparation of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives [9]. These catalytic systems operate under remarkably mild reaction conditions, typically requiring temperatures of only 40 degrees Celsius in ethanol solvent . The triethylamine catalyst functions through a dual mechanism, serving both as a base catalyst and as a nucleophilic activator for the condensation process [9].
Optimization studies have revealed that triethylamine-catalyzed reactions consistently deliver yields in the range of 52 to 75 percent under standardized conditions . The catalyst loading can be varied from substoichiometric to stoichiometric quantities, with optimal results typically achieved using 1.2 equivalents of triethylamine relative to the limiting reagent [9]. Temperature optimization experiments have demonstrated that reaction rates increase significantly with temperature elevation, though excessive heating can lead to unwanted side reactions and reduced selectivity [9].
Comparative studies between triethylamine and pyridine catalysts have shown that triethylamine generally provides superior results, achieving percentage yields of 71.8 percent compared to 65.3 percent for pyridine-catalyzed reactions [9]. This enhanced performance has been attributed to the inductive effect of ethyl groups on triethylamine, which increases its basicity and nucleophilicity compared to pyridine [9]. The reaction mechanism involves initial activation of the carbonyl component by triethylamine, followed by condensation with the nitrile-containing reagent [11].
Reaction time optimization has shown that triethylamine-catalyzed processes typically reach completion within 2 to 6 hours under standard conditions . Solvent selection studies have confirmed that ethanol provides the optimal medium for these transformations, offering appropriate solubility characteristics for all reaction components while facilitating efficient heat transfer . Product isolation from triethylamine-catalyzed reactions is typically straightforward, involving acidification to neutralize the base catalyst followed by crystallization or extraction procedures [9].
The transition from laboratory-scale synthesis to industrial production of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid presents several significant technical and economic challenges [13] [14] [15]. Industrial-scale synthesis requires careful consideration of factors including heat management, catalyst distribution, product consistency, and environmental impact [15] [18].
Temperature control represents one of the most critical challenges in scaling up dihydropyridine synthesis reactions [15]. Laboratory procedures that operate smoothly at small scales can develop problematic hot spots and temperature gradients when implemented in large reactor systems [15]. These temperature variations can lead to significant reductions in product selectivity and overall yield, while also creating potential safety hazards through runaway reaction conditions [15]. Industrial process development has focused on implementing multi-layer catalyst bed designs and enhanced heat transfer systems to address these thermal management issues [15].
Catalyst bed uniformity poses another substantial challenge for large-scale production [15]. The heterogeneous nature of many dihydropyridine synthesis reactions requires uniform catalyst distribution throughout the reactor volume [15]. Non-uniform catalyst loading can result in incomplete conversion, formation of unwanted byproducts, and reduced overall process efficiency [15]. Advanced reactor designs incorporating continuous flow microwave processing have shown promise in addressing these uniformity challenges [14] [17].
Product quality consistency becomes increasingly difficult to maintain as production scales increase [15]. Variations in reaction conditions across large reactor volumes can lead to batch-to-batch inconsistencies in product purity and physical characteristics [15]. Industrial implementations have addressed this challenge through enhanced process monitoring systems and temperature-controlled reaction protocols that maintain consistent greater than 95 percent purity levels [15].
Environmental considerations and effluent generation represent significant concerns for industrial-scale dihydropyridine production [15] [18]. Traditional synthetic methodologies often generate substantial quantities of organic waste and require large volumes of organic solvents [15]. Green chemistry approaches utilizing water as the primary solvent have been developed to address these environmental challenges, achieving 70 to 90 percent reductions in waste generation [15]. These environmentally conscious processes also offer economic advantages through reduced solvent costs and simplified waste disposal requirements [18].
Energy consumption optimization has become a major focus area for industrial process development [14] [15]. Conventional heating methods for dihydropyridine synthesis can be energy-intensive, particularly for reactions requiring elevated temperatures or extended reaction times [14]. Microwave-assisted continuous flow reactor systems have demonstrated the potential for 40 to 60 percent energy savings compared to traditional heating methods [14] [17]. These advanced reactor designs also offer improved process control and reduced reaction times [17].
Purification of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid requires sophisticated separation techniques to achieve the high purity levels demanded for pharmaceutical and research applications [19] [20] [21]. Modern purification strategies encompass both traditional methodologies and advanced high-throughput approaches [28] [30].
Crystallization techniques represent the most widely employed purification method for dihydropyridine carboxylic acids [2] [19] [21]. Traditional recrystallization from ethanol solvent typically achieves yields in the range of 65 to 80 percent while providing adequate purity for most applications [29]. The crystallization process involves dissolution of crude product in hot ethanol followed by controlled cooling to promote crystal formation [29]. Optimization studies have shown that crystallization temperature, cooling rate, and solvent volume significantly influence both yield and crystal quality [21].
Ultrasonic crystallization has emerged as an advanced purification technique offering superior control over crystal formation and final product characteristics [19]. This method employs ultrasonic frequencies ranging from 20 to 500 kilohertz with power levels between 1 and 500 watts to enhance nucleation and crystal growth processes [19]. Ultrasonic crystallization consistently produces high-purity crystals with particle sizes ranging from 20 nanometers to 2000 nanometers [19]. The technique offers particular advantages for pharmaceutical applications where precise control over crystal morphology and size distribution is critical [19].
High-throughput crystallization screening has revolutionized the identification of optimal purification conditions for dihydropyridine compounds [28] [30]. These automated systems can perform up to 288 individual crystallization experiments in parallel, testing various solvent combinations and crystallization conditions [28]. Success rates exceeding 90 percent for crystal formation have been achieved using these high-throughput approaches [28]. The methodology has proven particularly valuable for identifying novel polymorphic forms and solvate complexes that may offer improved properties [28].
Column chromatography remains an essential purification technique for achieving high-purity 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid [29]. Silica gel chromatography using hexane and ethyl acetate gradient systems typically achieves separation yields of 70 to 90 percent [29]. The technique is particularly effective for removing closely related impurities and for isolating specific regioisomers or stereoisomers [29]. Optimization of mobile phase composition and gradient profiles is essential for achieving optimal separation efficiency [31].
Advanced liquid membrane separation techniques offer promising alternatives for industrial-scale purification applications [32]. Supported liquid membrane systems achieve recovery rates of 90 to 99 percent through chemical separation mechanisms based on facilitated transport [32]. These systems require minimal organic solvent consumption compared to traditional liquid-liquid extraction methods [32]. The technology is particularly well-suited for processing large volumes of material, such as those encountered in industrial production scenarios [32].
Yield maximization strategies integrate multiple purification techniques in sequential processing schemes [27]. Process optimization studies have demonstrated that overall yields can be increased from 15 percent to 73 percent through systematic optimization of reaction conditions and purification protocols [27]. Key factors influencing yield maximization include temperature control, catalyst optimization, solvent selection, and purification sequence design [27]. Integration of continuous flow processing with in-line purification has shown particular promise for achieving both high yields and consistent product quality [14] [17].
| Synthesis Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Triethylamine-Catalyzed Condensation | Acylpyruvic acid derivatives, Triethylamine, Ethanol | 40°C, Ethanol solvent, Mild conditions | 52-75 | |
| Hydrothermal Crystallization | 2-Chloro-5-trifluoromethylpyridine, Water | 100-180°C, 24-72h, Hydrothermal reactor | >80 | [2] |
| Malononitrile Cyclocondensation | Malononitrile, Carbonyl compounds | Room temperature to reflux | Variable | |
| Three-Component Tandem Reaction | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Microwave irradiation, K2CO3 base | 70 | [25] |
| Purification Method | Technique Description | Conditions | Yield/Recovery (%) | Applications |
|---|---|---|---|---|
| Ultrasonic Crystallization | Ultrasound-enhanced crystallization from solution | 20-500 kHz frequency, 1W-500W power | High purity, 20nm-2000nm crystals | Pharmaceutical nanoparticles |
| Recrystallization from Ethanol | Traditional recrystallization using ethanol solvent | Hot ethanol dissolution, cooling crystallization | 65-80 (typical) | General organic synthesis |
| Column Chromatography | Silica gel chromatography with appropriate eluents | Hexane/EtOAc gradients (3:1 typical) | 70-90 (depends on separation) | Compound purification |
| High-Throughput Crystallization | Parallel crystallization screening (288 experiments) | 60 solvent combinations, automated screening | >90 crystal formation success | Polymorph screening |
| Challenge | Problem Description | Solution Approach | Process Improvement |
|---|---|---|---|
| Scale-up Temperature Control | Hot spots and temperature gradients across reactor | Multi-layer catalyst bed design | Reduced temperature variation by 60-80% |
| Catalyst Bed Uniformity | Non-uniform heating in large-scale operations | Continuous flow microwave processing | Uniform heating distribution |
| Product Quality Consistency | Variable selectivity affecting product purity | Temperature-controlled reaction conditions | Consistent >95% purity achievement |
| Effluent Generation | High waste generation in traditional processes | Green chemistry approaches with water solvents | 70-90% reduction in waste generation |
The structural elucidation of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives has been extensively investigated through single-crystal X-ray diffraction analysis. These studies provide fundamental insights into the molecular geometry, crystal packing arrangements, and intermolecular interactions that govern the solid-state properties of this heterocyclic system.
Crystal System and Space Group Analysis
Related compounds within the 1,6-dihydropyridine-2-carboxylic acid family exhibit diverse crystallographic characteristics. The 5-cyano-2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate analog crystallizes in the monoclinic crystal system with space group P21/c [1]. The unit cell parameters are a = 13.4631(9) Å, b = 11.5917(7) Å, c = 10.0394(6) Å, and β = 90.303(3)°, determined at 150 K using Mo Kα radiation (λ = 0.71073 Å) [1]. The structure refinement achieved an R-factor of 0.0422, indicating high-quality crystallographic data [1].
Similarly, the 5-bromo-4-phenyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate derivative adopts a monoclinic crystal system with space group P21/c [1]. The unit cell dimensions are a = 11.7353(7) Å, b = 12.0789(8) Å, c = 10.6288(6) Å, and β = 104.410(2)° [1]. The molecular structure exhibits significant planarity within the dihydropyridine ring system, with deviations from planarity primarily attributed to the cyano and carboxylic acid substituents.
Molecular Geometry and Bond Length Analysis
X-ray crystallographic studies reveal that the pyridine ring adopts a boat-like conformation characteristic of 1,6-dihydropyridine systems [2]. The C-N bond lengths within the heterocyclic ring range from 1.348(2) to 1.375(2) Å, consistent with partial aromatic character [2]. The C=O bond at position 6 exhibits a typical ketone bond length of approximately 1.238(2) Å [2].
The cyano group at position 5 shows linear geometry with a C≡N bond length of 1.16 Å, typical for nitrile functionality [3]. The carboxylic acid group at position 2 displays characteristic C=O and C-O bond lengths of 1.263(18) and 1.237(2) Å, respectively, indicating delocalization within the carboxylate moiety [2].
Hydrogen Bonding Networks and Crystal Packing
The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. The primary structural motif involves N-H···O hydrogen bonds between the dihydropyridine NH group and the carbonyl oxygen of neighboring molecules, forming centrosymmetric dimers with an R₂²(8) ring motif [4]. Additional stabilization arises from O-H···O hydrogen bonds involving the carboxylic acid groups, creating extended chain-like structures along specific crystallographic directions [2].
In related salt structures, such as 2-amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate, the crystal packing exhibits orthorhombic symmetry with space group P2₁2₁2₁ [2]. The unit cell parameters are a = 3.8096(1) Å, b = 15.6046(3) Å, and c = 20.9370(3) Å [2]. These structures demonstrate the formation of ionic hydrogen bonds between protonated amino groups and carboxylate anions, with bond distances ranging from 2.661 to 2.805 Å [5].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectroscopic characterization of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives provides detailed information about the electronic environment and hydrogen bonding interactions. In DMSO-d₆ solvent, the NH proton of the dihydropyridine ring appears as a broad singlet at δ 12.89 ppm, indicating strong hydrogen bonding interactions [6]. This downfield chemical shift is characteristic of NH protons involved in intermolecular hydrogen bonding networks.
The aromatic protons of phenyl-substituted derivatives exhibit complex multipicity patterns between δ 7.73-7.18 ppm [6]. Specifically, the phenyl protons appear as doublet of doublets at δ 7.73 ppm (J = 8, 4 Hz) and multiplets at δ 7.60-7.54 ppm [6]. The pyridine ring proton at position 3 resonates as a characteristic singlet at δ 6.87 ppm, shifted upfield relative to fully aromatic pyridine derivatives due to the reduced aromaticity of the dihydropyridine system [6].
Carboxylic acid protons typically appear as broad singlets around δ 12.89 ppm, often overlapping with NH signals in DMSO-d₆ [6]. Alkyl substituents, such as methyl groups, show characteristic chemical shifts and coupling patterns. For instance, ethyl ester derivatives display triplet signals at δ 1.16 ppm for methyl protons and quartet signals at δ 3.60 ppm for methylene protons [3].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
¹³C NMR spectroscopy reveals the electronic structure and substitution patterns within the dihydropyridine framework. The carbonyl carbon at position 6 resonates at δ 170.32 ppm, characteristic of α,β-unsaturated ketone systems [6]. The cyano carbon appears as a distinctive signal at δ 118.27 ppm, confirming the presence of the nitrile functionality [6].
Aromatic carbons exhibit chemical shifts between δ 151.12-162.22 ppm, with the carbon bearing the carboxylic acid group appearing furthest downfield at δ 162.22 ppm [6]. The quaternary carbon at position 5 (bearing the cyano group) resonates at δ 158.23 ppm [6]. Non-aromatic carbons within the dihydropyridine ring show upfield shifts, with the methylene carbon appearing at δ 98.82 ppm [6].
In related tetrahydropyridine derivatives, additional aliphatic carbons are observed. The ¹³C NMR spectrum shows signals at δ 166.6 (ester C=O), δ 161.8 (C-6), δ 148.9 (C-2), δ 134.4 (aromatic), δ 116.9 (CN), δ 104.6, δ 51.8, δ 38.5, δ 31.4, and δ 18.5 ppm [1].
Infrared Spectroscopy
The infrared spectrum of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives exhibits characteristic absorption bands that confirm the presence of key functional groups. The NH stretching vibration appears as a broad absorption at 3668 cm⁻¹, indicative of hydrogen-bonded NH groups [6]. The cyano stretching frequency is observed at 2219 cm⁻¹, consistent with an aromatic nitrile group [6].
Two distinct carbonyl stretching frequencies are observed: the carboxylic acid C=O stretch at 1712 cm⁻¹ and the pyridine ring C=O stretch at 1623 cm⁻¹ [6]. The lower frequency of the ring carbonyl reflects the extended conjugation within the dihydropyridine system. Additional bands include C-O stretching at 1230 cm⁻¹ and various aromatic C=C stretching modes between 1500-1600 cm⁻¹ [6].
In pyridinethione derivatives, characteristic absorption bands are observed at ν = 3217 cm⁻¹ (NH), 3058 cm⁻¹ (aromatic CH), 2973 cm⁻¹ (aliphatic CH), 2200 cm⁻¹ (CN), and 1673 cm⁻¹ (C=O) [3].
Mass Spectrometry
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the dihydropyridine core structure. For the phenyl-substituted derivative 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, the molecular ion peak appears at m/z 346 [M]⁺ [6].
Gas chromatography-mass spectrometry (GC-MS) analysis of related methyl ester derivatives shows characteristic fragmentation patterns [7]. The molecular ion peak appears at m/z 281, with significant fragment ions at m/z 250 and 266 [7]. These fragmentations typically involve loss of the ester moiety and subsequent rearrangements within the dihydropyridine ring system.
Computational Methodology
Density functional theory calculations provide essential insights into the electronic structure, molecular geometry, and thermodynamic properties of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid. The B3LYP hybrid functional with 6-311++G(d,p) basis set has been identified as an optimal computational approach for this class of compounds . Alternative functionals such as M06-2X have also been employed for improved treatment of dispersion interactions and non-covalent bonding [10].
Full geometry optimization calculations at the B3LYP/6-311++G(d,p) level provide accurate molecular structures that correlate well with experimental X-ray crystallographic data . Harmonic frequency calculations confirm the optimized structures as true minima on the potential energy surface and enable prediction of infrared spectroscopic properties .
Electronic Structure Analysis
DFT calculations reveal significant electronic delocalization within the dihydropyridine ring system. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and adjacent carbon centers, while the lowest unoccupied molecular orbital (LUMO) shows substantial contribution from the cyano group and carbonyl functionality . The HOMO-LUMO energy gap provides insight into the compound's electronic stability and reactivity.
Natural population analysis (NPA) calculations indicate partial positive charge on the nitrogen atom (+0.42 e) and significant negative charge on the carbonyl oxygen (-0.68 e) . The cyano nitrogen carries a substantial negative charge (-0.35 e), consistent with its electron-withdrawing character.
Molecular Orbital Properties
Frontier molecular orbital analysis reveals the compound's electronic properties and potential reactivity sites. The HOMO energy of approximately -6.2 eV indicates moderate electron-donating capability, while the LUMO energy of -2.1 eV suggests significant electron-accepting character . This electronic structure facilitates participation in both nucleophilic and electrophilic reactions.
The molecular electrostatic potential (MEP) surface calculations identify regions of high electron density around the carbonyl oxygen and cyano nitrogen atoms, consistent with their roles as hydrogen bond acceptors in crystal structures . Conversely, the NH hydrogen exhibits positive electrostatic potential, confirming its hydrogen bond donor capability.
Chemical Shift Prediction
DFT-based gauge-independent atomic orbital (GIAO) calculations enable prediction of ¹H and ¹³C NMR chemical shifts with good accuracy [10]. Calculated ¹H NMR chemical shifts show excellent correlation with experimental values, with the NH proton predicted at δ 12.1 ppm and aromatic protons in the range δ 7.2-7.8 ppm. ¹³C NMR chemical shift predictions demonstrate similar accuracy, with the carbonyl carbon calculated at δ 168.5 ppm and the cyano carbon at δ 119.3 ppm [10].
Keto-Enol Tautomerism
The 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid system exhibits complex tautomeric behavior involving multiple prototropic equilibria. The predominant form under neutral conditions is the keto tautomer, with the carbonyl group at position 6 and NH at position 1 [11] . However, environmental factors such as pH, solvent polarity, and crystal packing forces can stabilize alternative tautomeric forms.
The enol tautomer, featuring a hydroxyl group at position 6, becomes more prevalent under basic conditions [11]. This form is characterized by an OH stretching vibration at approximately 3400-3500 cm⁻¹ in infrared spectroscopy [11]. The equilibrium between keto and enol forms is influenced by the extended conjugation possible in the enol structure, which can provide additional stabilization through delocalization.
Amidine-Imidine Equilibria
X-ray crystallographic studies of cocrystal systems reveal the existence of amidine and imidine tautomeric forms within the same crystal structure [5]. The amidine form is characterized by protonation at the pyridine nitrogen, resulting in a positively charged NH₂⁺ group [5]. This form is commonly observed in salt structures and ionic cocrystals where charge-assisted hydrogen bonding provides additional stabilization.
The imidine form maintains the neutral NH structure but exhibits different hydrogen bonding patterns compared to the standard keto form [5]. Computational studies indicate that the energy difference between amidine and imidine forms is relatively small (typically 2-5 kcal/mol), making both forms accessible under appropriate conditions [5].
Zwitterionic Forms
In crystalline environments, particularly in the presence of strong acids or bases, 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid can adopt zwitterionic structures [13]. These forms feature simultaneous protonation of the pyridine nitrogen and deprotonation of the carboxylic acid group, resulting in a dipolar molecule with enhanced intermolecular interactions.
Zwitterionic forms are readily identified through X-ray crystallographic analysis, which reveals characteristic bond length patterns consistent with charged nitrogen and carboxylate groups [13]. The N-C bond lengths in zwitterionic forms are typically shortened (1.32-1.34 Å) compared to neutral forms (1.35-1.37 Å), while the carboxylate C-O bonds show equalization consistent with delocalized negative charge [13].
Solvent Effects on Tautomeric Equilibria
Solvent polarity significantly influences tautomeric equilibria in dihydropyridine carboxylic acid systems [11]. Polar protic solvents such as water and alcohols stabilize the keto form through hydrogen bonding interactions with the carbonyl oxygen [11]. Conversely, polar aprotic solvents like DMSO can stabilize enol forms through preferential solvation of the hydroxyl group [11].
The pH dependence of tautomeric equilibria has been investigated through potentiometric and spectrophotometric methods [14]. Under acidic conditions (pH < 3), protonation of the pyridine nitrogen shifts the equilibrium toward charged forms, while basic conditions (pH > 10) favor deprotonation of the carboxylic acid group and stabilization of anionic species [14].
Computational Analysis of Tautomeric Stability
DFT calculations provide quantitative assessment of relative tautomeric stabilities under various conditions . Gas-phase calculations typically predict the keto form to be most stable by 3-8 kcal/mol relative to the enol form . However, inclusion of solvation effects through continuum models can significantly alter these relative energies, particularly for polar solvents .